3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methylpiperidin-1-yl)pyridazine
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Description
3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H25F2N5O2S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical structure , have demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Anticancer Properties
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, demonstrating potential as anticancer agents (Mallesha et al., 2012).
Glucan Synthase Inhibition
A study on pyridazinones, closely related to the requested chemical, found that certain derivatives act as β-1,3-glucan synthase inhibitors, showing efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).
Anti-Diabetic Drug Potential
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications, specifically targeting Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-Inflammatory Activity
The synthesis of piperazinylthienylpyridazine derivatives and their evaluation for anti-inflammatory activity have been explored, showing promise in this area (Refaat, Khalil, & Kadry, 2007).
Antihistaminic Activity
Fused pyridazines with cyclic amines, such as piperidine or piperazine, have been synthesized and evaluated for their antihistaminic activity and effect on eosinophil infiltration (Gyoten et al., 2003).
Acetylcholinesterase Inhibition
A series of pyridazine analogues have been designed as acetylcholinesterase inhibitors, with structural modifications revealing insights into their activity and selectivity (Contreras et al., 2001).
Properties
IUPAC Name |
3-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N5O2S/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)30(28,29)18-14-16(21)2-3-17(18)22/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCLENYUHLFHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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